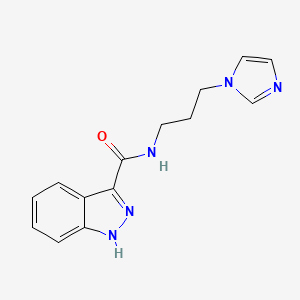
4-(4-Methyl-2-benzoxazolyl)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methyl-2-benzoxazolyl)benzenamine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl group at the 4-position of the benzoxazole ring and an amine group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-2-benzoxazolyl)benzenamine typically involves the condensation of 4-methyl-2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of polyphosphoric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled conditions to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methyl-2-benzoxazolyl)benzenamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or phenyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
4-(4-Methyl-2-benzoxazolyl)benzenamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methyl-2-benzoxazolyl)benzenamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methyl-benzoxazol-2-yl)-methanide: This compound is similar in structure but has a methanide group instead of an amine group.
4-(4-Methyl-benzoxazol-2-yl)-phenol: This compound has a hydroxyl group instead of an amine group.
Uniqueness
4-(4-Methyl-2-benzoxazolyl)benzenamine is unique due to the presence of both the benzoxazole ring and the amine group, which confer specific chemical reactivity and potential biological activity. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
313527-50-3 |
|---|---|
Fórmula molecular |
C14H12N2O |
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
4-(4-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C14H12N2O/c1-9-3-2-4-12-13(9)16-14(17-12)10-5-7-11(15)8-6-10/h2-8H,15H2,1H3 |
Clave InChI |
XIPPVEQKMKCPHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2-Iodophenoxy)methyl]pyridine](/img/structure/B8610605.png)
![(2S)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B8610610.png)


![2-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B8610629.png)






![2-{[2-(2-Methoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B8610671.png)


